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Abstract

GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-
associated factor (PCAF) and general control nonderepressible 5 (GCN5), two closely related
histone acetyltransferases (HATSs) implicated in various pathological processes, including
cancer and inflammation. This document provides a comprehensive technical overview of the
discovery, development, and characterization of GSK4027, including detailed experimental
protocols, quantitative biochemical and cellular data, and visualization of relevant signaling
pathways.

Introduction

The epigenetic regulation of gene expression is a critical cellular process, and its dysregulation
is a hallmark of numerous diseases. Bromodomains are protein modules that recognize
acetylated lysine residues on histones and other proteins, thereby acting as "readers" of the
epigenetic code. The bromodomain-containing proteins PCAF (also known as KAT2B) and
GCNS5 (also known as KAT2A) are key transcriptional co-activators. Their bromodomains are
crucial for tethering acetyltransferase-containing complexes to chromatin, leading to histone
acetylation and gene activation. The development of selective chemical probes for these
bromodomains is essential for dissecting their biological functions and exploring their
therapeutic potential.
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GSK4027 emerged from a lead optimization program aimed at identifying potent and selective
inhibitors of the PCAF/GCN5 bromodomains. It serves as a valuable tool for the scientific
community to investigate the biological roles of these epigenetic readers.[1] This guide details
the key aspects of its development and characterization.

Discovery and Lead Optimization

GSK4027 was developed through a medicinal chemistry effort that began with a weakly potent
and non-selective pyridazinone hit compound.[1] The optimization process focused on
improving potency for the PCAF/GCN5 bromodomains while enhancing selectivity against
other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain)
family.

Structure-Activity Relationship (SAR) Studies:

The lead optimization process involved systematic modifications of the initial pyridazinone
scaffold. Key SAR insights included:

¢ Piperidine Substitutions: Exploration of different substituents on the piperidine ring was
crucial for enhancing potency and selectivity.

o Stereochemistry: The specific stereochemistry of the piperidine substituents was found to be
critical for optimal binding to the PCAF/GCN5 bromodomains. GSK4027 is the (R,R)-
enantiomer, while its corresponding (S,S)-enantiomer, GSK4028, serves as a negative
control.[1]

o Core Modifications: Modifications to the pyridazinone core were investigated to fine-tune the
physicochemical properties of the molecule, such as solubility and cell permeability.

This iterative process of design, synthesis, and testing led to the identification of GSK4027 as a
highly potent and selective chemical probe.

Quantitative Data

The potency, selectivity, and cellular activity of GSK4027 have been extensively characterized
using a variety of biochemical and cellular assays.
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Assay Type Target Parameter Value Reference
Biochemical

Assays

TR-FRET PCAF IC50 40 nM [1]
BROMOscan PCAF Ki 1.4 nM [1]
BROMOscan GCN5 Ki 1.4 nM [1]
BROMOscan BRPF3 Ki 100 nM [1]
BROMOscan BRD1 Ki 110 nM [1]
BROMOscan FALZ Ki 130 nM [1]
BROMOscan BRPF1 Ki 140 nM [1]

Cellular Assays

PCAF (in
NanoBRET IC50 60 nM [1]
HEK?293 cells)
Cytotoxicity No changes up 1
Assay to 200 uM

Selectivity Profile:

GSK4027 demonstrates exceptional selectivity for the PCAF/GCN5 bromodomains. It exhibits
over 18,000-fold selectivity against the BET family of bromodomains and over 70-fold
selectivity against a wider panel of bromodomains.[1] In a broad panel of 53 biochemical and
phenotypic assays, no significant off-target binding was observed at concentrations below 3
MM.[1]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

This assay is a competitive binding assay used to determine the IC50 of GSK4027 against the
PCAF bromodomain.
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Principle: The assay measures the disruption of the interaction between a biotinylated histone
peptide and a GST-tagged PCAF bromodomain. The binding of these two components is
detected by the proximity of a Europium-labeled anti-GST antibody (donor) and Streptavidin-
APC (acceptor), resulting in a FRET signal. Unlabeled GSK4027 competes with the histone
peptide for binding to the PCAF bromodomain, leading to a decrease in the FRET signal.

Methodology:

e Reagents:

[¢]

GST-tagged PCAF bromodomain

[e]

Biotinylated histone H4 acetylated lysine peptide

o

Europium-labeled anti-GST antibody

[¢]

Streptavidin-Allophycocyanin (APC)

o

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NacCl, 0.1% BSA, 0.05% Tween-20)

[e]

GSK4027 serially diluted in DMSO.
e Procedure:

o Add GST-tagged PCAF bromodomain and the biotinylated histone peptide to the wells of a
384-well plate.

o Add serial dilutions of GSK4027 or DMSO (vehicle control).

o Incubate at room temperature for 15 minutes.

o Add a mixture of Europium-labeled anti-GST antibody and Streptavidin-APC.
o Incubate at room temperature for 60 minutes in the dark.

o Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the
donor and acceptor wavelengths.
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o Data Analysis:
o Calculate the ratio of acceptor to donor fluorescence.

o Plot the ratio against the logarithm of the GSK4027 concentration and fit the data to a four-
parameter logistic equation to determine the IC50 value.

BROMOscan® Assay

This assay, performed by DiscoverX, is a competitive binding assay that quantifies the ability of
a compound to displace a ligand from a DNA-tagged bromodomain.

Principle: PCAF or GCN5 bromodomain is fused to a DNA tag. The bromodomain is then
incubated with an immobilized ligand. In the presence of a competing compound like
GSK4027, the amount of bromodomain bound to the immobilized ligand is reduced. The
amount of bound bromodomain is quantified using gPCR of the attached DNA tag.

Methodology:

e Assay Components:
o DNA-tagged PCAF or GCN5 bromodomain.
o Proprietary immobilized ligand.
o GSK4027.

e Procedure:

o The DNA-tagged bromodomain is incubated with the immobilized ligand in the presence of
varying concentrations of GSK4027.

o After an incubation period to reach equilibrium, unbound bromodomain is washed away.
o The amount of bound bromodomain is quantified by gPCR.

o Data Analysis:
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o The results are reported as the percentage of the bromodomain bound compared to a
DMSO control.

o The Ki value is determined from the dose-response curve.

NanoBRET™ Cellular Target Engagement Assay

This assay is used to measure the engagement of GSK4027 with the full-length PCAF protein
in live HEK293 cells.[1]

Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a
proximity-based technology that measures the energy transfer between a bioluminescent donor
(NanoLuc® luciferase) and a fluorescent acceptor (HaloTag® protein labeled with a fluorescent
ligand). In this assay, PCAF is fused to NanoLuc®, and histone H3.3 is fused to HaloTag®. The
interaction of these two proteins in live cells brings the donor and acceptor into close proximity,
resulting in a BRET signal. GSK4027 competes for the acetyl-lysine binding pocket of the
PCAF bromodomain, disrupting its interaction with acetylated histones and thus reducing the
BRET signal.

Methodology:
e Cell Culture and Transfection:

o HEK293 cells are co-transfected with plasmids encoding for NanoLuc®-PCAF and
HaloTag®-Histone H3.3.

o Cells are cultured for 24 hours to allow for protein expression.
o Assay Procedure:
o Transfected cells are harvested and seeded into a 96-well plate.

o Cells are treated with the HaloTag® NanoBRET® 618 Ligand and incubated to allow for
labeling of the HaloTag® fusion protein.

o Serial dilutions of GSK4027 or DMSO are added to the wells.
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o The NanoBRET® Nano-Glo® Substrate is added to the wells to initiate the luminescent
reaction.

o The plate is immediately read on a luminometer capable of measuring donor (460 nm) and
acceptor (618 nm) emission wavelengths.

o Data Analysis:
o The BRET ratio is calculated as the acceptor emission divided by the donor emission.

o The corrected BRET ratio is plotted against the logarithm of the GSK4027 concentration,
and the data is fitted to a dose-response curve to determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows
PCAFI/GCNS5 in Transcriptional Activation

PCAF and GCNS5 are key components of large multi-protein co-activator complexes, such as
SAGA. These complexes are recruited to gene promoters by DNA-binding transcription factors.
The bromodomain of PCAF/GCNS5 recognizes acetylated lysine residues on histones,
stabilizing the complex at the promoter. The acetyltransferase activity of PCAF/GCNS5 then
further acetylates histones, leading to a more open chromatin structure that is permissive for
transcription.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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